molecular formula C9H13N3O4 B7541968 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide

2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide

Cat. No. B7541968
M. Wt: 227.22 g/mol
InChI Key: OKINCTDYVMBFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One such application is its use as a fluorescent probe for the detection of metal ions. This compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response, and to modulate the activity of the Wnt signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide in lab experiments is its high solubility in water, which allows for easy preparation of solutions for experiments. However, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on 2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of uracil with ethyl acetoacetate, followed by the addition of bromine and subsequent hydrolysis. This method produces this compound with a yield of approximately 60%.

properties

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-(1-hydroxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6(5-13)10-8(15)4-12-3-2-7(14)11-9(12)16/h2-3,6,13H,4-5H2,1H3,(H,10,15)(H,11,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKINCTDYVMBFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)CN1C=CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.